

Metofenazate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Metofenazate	
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This technical guide provides an in-depth overview of **Metofenazate**, a phenothiazine derivative recognized for its selective inhibition of calmodulin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, quantitative data, and relevant experimental protocols.

Chemical Identification

Identifier	Value	
IUPAC Name	2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate[1][2]	
CAS Number	388-51-2 (Parent Compound)[2][3]	
522-23-6 (Fumarate Salt)		
Synonyms	Methophenazine[2][4]	
Molecular Formula	C31H36CIN3O5S	
Molecular Weight	598.2 g/mol	

Mechanism of Action



Metofenazate functions as a selective inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that transduces calcium signals in eukaryotic cells. Upon binding Ca²⁺, calmodulin undergoes a conformational change that enables it to interact with and regulate a multitude of target proteins, thereby modulating a wide array of cellular processes.

Metofenazate exerts its inhibitory effect by binding directly to calmodulin in a Ca²⁺-dependent manner. This interaction prevents calmodulin from activating its downstream targets, such as cyclic nucleotide phosphodiesterase. Notably, **Metofenazate** has been shown to be more selective for calmodulin over other calcium-binding proteins like troponin C, making it a valuable tool for distinguishing between cellular processes mediated by these different proteins[5].

Quantitative Data

The inhibitory potency of **Metofenazate** on calmodulin-mediated enzyme activity has been quantitatively assessed. The following table summarizes a key finding from in vitro studies.

Parameter	Value	Enzyme System	Comments
Ki	7 μmol/L[5]	Calmodulin- dependent cyclic nucleotide phosphodiesterase	Metofenazate completely inhibited the calmodulin- dependent stimulation of the enzyme.

Experimental Protocols

This section outlines a representative experimental protocol for determining the inhibitory activity of **Metofenazate** on calmodulin-dependent cyclic nucleotide phosphodiesterase. This protocol is based on methodologies described for phenothiazine-based calmodulin inhibitors.

Objective: To determine the inhibitory constant (Ki) of **Metofenazate** for the calmodulin-dependent activation of cyclic nucleotide phosphodiesterase (PDE).

Materials:

Metofenazate



- Calmodulin (bovine brain)
- Calmodulin-deficient cyclic nucleotide phosphodiesterase (PDE1)
- Calcium Chloride (CaCl₂)
- EGTA
- Tris-HCl buffer
- Cyclic adenosine monophosphate (cAMP)
- 5'-Nucleotidase (from Crotalus atrox venom)
- · Inorganic pyrophosphatase
- Reagents for phosphate determination (e.g., malachite green-based reagent)
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of Metofenazate in a suitable solvent (e.g., DMSO).
 - Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with a defined concentration of CaCl₂ to achieve a specific free Ca²⁺ concentration).
 - Prepare solutions of calmodulin, PDE1, cAMP, 5'-nucleotidase, and inorganic pyrophosphatase in the assay buffer.
- Assay Setup:
 - Set up a series of reactions in a 96-well microplate.
 - Each reaction should contain the assay buffer, a fixed concentration of calmodulin, PDE1, and varying concentrations of Metofenazate.



- Include control reactions:
 - Basal activity (no calmodulin)
 - Fully activated (calmodulin without inhibitor)
 - Inhibitor controls (Metofenazate without enzyme or calmodulin)
- · Enzymatic Reaction:
 - Pre-incubate calmodulin with the desired concentrations of Metofenazate and CaCl₂ for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.
 - Initiate the reaction by adding PDE1 and the substrate, cAMP.
 - Allow the reaction to proceed for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
 - Stop the PDE reaction (e.g., by boiling or adding a stop solution).
- · Conversion to Inorganic Phosphate:
 - Add 5'-nucleotidase and inorganic pyrophosphatase to the reaction mixture to convert the product of the PDE reaction (AMP) to adenosine and inorganic phosphate.
 - Incubate for a sufficient time to ensure complete conversion.
- Quantification:
 - Add a colorimetric reagent for phosphate detection (e.g., malachite green).
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from the sample readings.

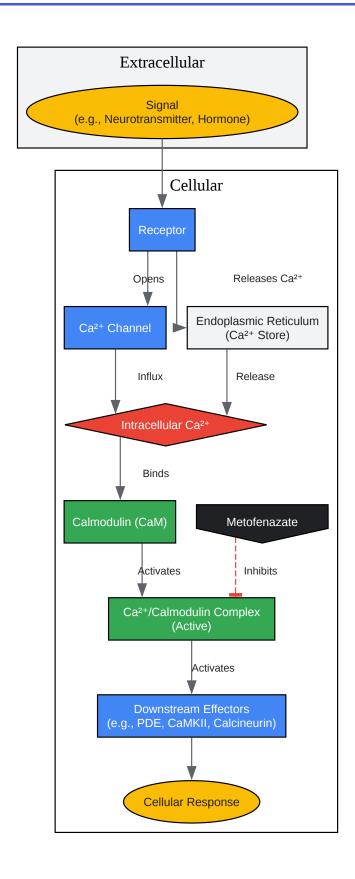


- Calculate the percentage of inhibition for each **Metofenazate** concentration relative to the fully activated control.
- Plot the percentage of inhibition against the logarithm of the **Metofenazate** concentration to determine the IC₅₀ value.
- Use the Cheng-Prusoff equation to calculate the Ki value from the IC₅₀, taking into account the concentration of calmodulin and its affinity for the enzyme.

Signaling Pathway

Metofenazate intervenes in the calcium/calmodulin signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by **Metofenazate**.





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Metofenazate Inhibition of Ca2+/Calmodulin Signaling



This guide provides a foundational understanding of **Metofenazate** for research and development purposes. Further investigation into its broader pharmacological profile and in vivo effects is warranted to fully elucidate its therapeutic potential.

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References

- 1. Inhibition of calmodulin-dependent cyclic AMP phosphodiesterase by phenoxazines -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. researchgate.net [researchgate.net]
- 5. Metofenazate as a more selective calmodulin inhibitor than trifluoperazine PubMed [pubmed.ncbi.nlm.nih.gov]
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